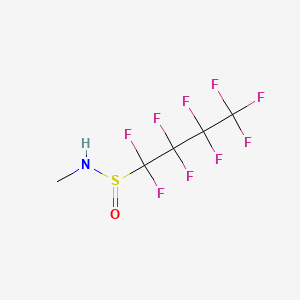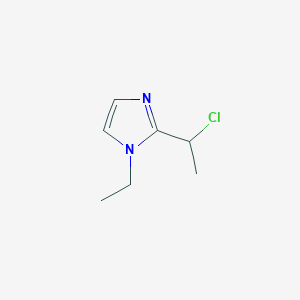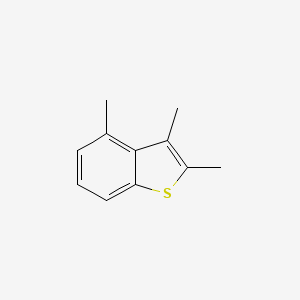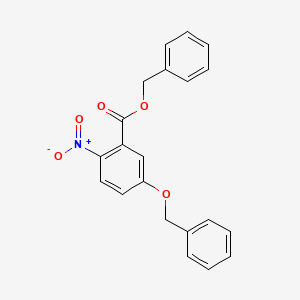
Benzyl 5-(benzyloxy)-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-(benzyloxy)-2-nitrobenzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a benzyl group, a benzyloxy group, and a nitro group attached to a benzoate core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(benzyloxy)-2-nitrobenzoate typically involves the esterification of 5-(benzyloxy)-2-nitrobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl 5-(benzyloxy)-2-nitrobenzoate can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl group can be substituted through nucleophilic substitution reactions, where nucleophiles such as hydroxide ions replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
Benzyl 5-(benzyloxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in the development of probes for studying enzyme activity, particularly esterases and nitroreductases.
Medicine: Research into its potential as a prodrug, where the compound is metabolized into active pharmaceutical ingredients within the body.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 5-(benzyloxy)-2-nitrobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the nitro group can be reduced by nitroreductases, leading to the formation of reactive intermediates that can interact with cellular components. The ester bond can be hydrolyzed by esterases, releasing the benzoic acid derivative and benzyl alcohol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Similar in structure but lacks the nitro and benzyloxy groups.
5-(Benzyloxy)-2-nitrobenzoic acid: Similar but without the ester linkage.
Benzyl 2-nitrobenzoate: Similar but lacks the benzyloxy group.
Uniqueness
Benzyl 5-(benzyloxy)-2-nitrobenzoate is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61340-14-5 |
|---|---|
Molecular Formula |
C21H17NO5 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
benzyl 2-nitro-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C21H17NO5/c23-21(27-15-17-9-5-2-6-10-17)19-13-18(11-12-20(19)22(24)25)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2 |
InChI Key |
RZIPPKKQZPOKDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


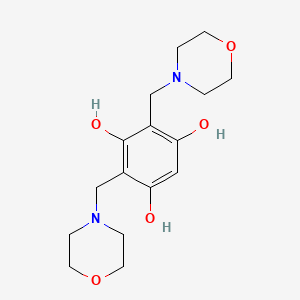
![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)
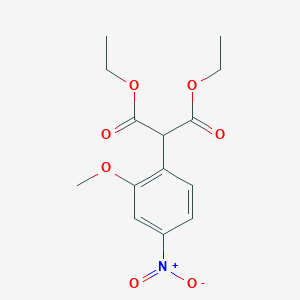
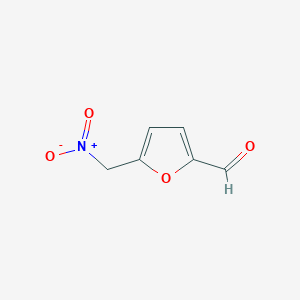
![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)
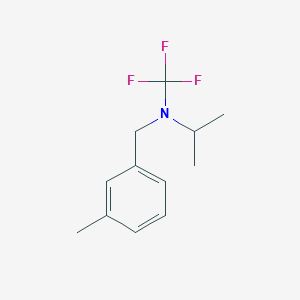
![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
![N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)
